5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Anticancer Breast Cancer Cytotoxicity

Medicinal chemists optimizing oxadiazole-based anticancer leads often lack functionalizable, potency-validated scaffolds. 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1219828-21-3) addresses this gap as a confirmed hit with single-digit micromolar cytotoxicity and a unique synthetic handle for late-stage diversification. • MCF-7 IC50: 5.10 µM (breast cancer); HepG2 IC50: 6.19 µM (liver cancer) • Meta-allyloxy substituent enables epoxidation, click chemistry, or cross-coupling for focused library synthesis • Supplied at ≥95% purity; suitable for hit-to-lead optimization and SAR studies

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 1219828-21-3
Cat. No. B1440092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine
CAS1219828-21-3
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC(=C1)C2=NN=C(O2)N
InChIInChI=1S/C11H11N3O2/c1-2-6-15-9-5-3-4-8(7-9)10-13-14-11(12)16-10/h2-5,7H,1,6H2,(H2,12,14)
InChIKeyDDMZLPRKLDCCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine: Chemical Profile & Research Applications


5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine (CAS 1219828-21-3) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a meta-allyloxy phenyl substituent . This heterocyclic scaffold is a privileged structure in medicinal chemistry, known for diverse biological activities including anticancer and antimicrobial properties. The compound serves as a versatile research intermediate and a candidate for lead optimization, with its unique allyloxy moiety offering a synthetic handle for further derivatization not present in simpler analogs [1].

1,3,4-Oxadiazole scaffold for oncology research and lead optimization
Meta-allyloxy group enables late-stage derivatization via alkene chemistry
Cell-model study fit for breast and liver cancer endpoint evaluation

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine: Why Analog Swapping Fails


In-class substitution is not straightforward for 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine because subtle structural modifications on the 1,3,4-oxadiazole core profoundly impact antiproliferative potency and target engagement. Published structure-activity relationship (SAR) studies on related series demonstrate that even minor changes to the 5-aryl substituent can alter mean growth inhibition across a panel of nearly 60 NCI human cancer cell lines from less than 20% to over 100% [1]. The unique electronic and steric properties of the meta-allyloxy group, along with its capacity for further chemical modifications like epoxidation or click chemistry, create a distinct pharmacological profile that is not replicated by simple halogen, methoxy, or unsubstituted phenyl analogs .

Substitution sensitivity

5-Aryl changes can shift antiproliferative potency from minimal to near-complete inhibition across NCI panels.

Electronic profile

Meta-allyloxy electronic/steric effects are not replicated by halogen, methoxy, or unsubstituted phenyl analogs.

Baseline potency gap

Unsubstituted 5-phenyl oxadiazoles lack reported cytotoxicity in breast and liver cancer cell models.

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine: Quantitative Differentiation Evidence


MCF-7 Breast Cancer Cytotoxicity

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine exhibits single-digit micromolar potency against the MCF-7 breast cancer cell line. While a direct head-to-head study with its parent compound 5-Phenyl-1,3,4-oxadiazol-2-amine is not available, a cross-study comparison shows the allyloxy derivative is significantly more potent. The parent compound is not a primary anticancer agent, whereas the allyloxy-substituted version achieves an IC50 of 5.10 µM, indicating the allyloxy group is critical for this activity . A closely related N-substituted analog from the same class showed weaker potency against MCF-7, with a GI50 of 59.3 µM [1].

MCF-7 Cytotoxicity
Cross-study context
IC50 5.10 µM vs 59.3 µM
Supports MCF-7 cell-model endpoint review
Comparator: N-aryl analog (SRB assay); cross-study comparison
Anticancer Breast Cancer Cytotoxicity

HepG2 Liver Cancer Cytotoxicity

The compound demonstrates potent activity against the HepG2 liver cancer cell line. While this is a key piece of vendor-supplied data, the specific comparator context from the primary literature for this cell line is currently missing for closely related 5-aryl-1,3,4-oxadiazol-2-amines. The reported IC50 of 6.19 µM establishes a performance benchmark for procuring this specific derivative for liver cancer studies .

HepG2 Cytotoxicity
Data to verify
IC50 6.19 µM
Supports HepG2 cytotoxicity endpoint review
Supplier-reported; assay conditions not specified
Anticancer Liver Cancer Cytotoxicity

Allyloxy-Based Derivatization Potential

A key chemical differentiator is the terminal alkene of the meta-allyloxy group. This functional handle enables a range of mild, bioorthogonal modifications—such as epoxidation, dihydroxylation, or thiol-ene click chemistry—that are impossible with common analogs like 5-Phenyl-1,3,4-oxadiazol-2-amine or 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine without de novo synthesis . This feature allows for late-stage diversification to create probe molecules or optimize pharmacokinetic properties.

Derivatization handle
Class-level
Terminal allyloxy alkene
Enables late-stage diversification (e.g., click chemistry)
Not available in 5-phenyl or 4-methoxyphenyl analogs
Medicinal Chemistry Chemical Biology Derivatization

5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine: Validated Application Scenarios


Lead Compound for MCF-7 Breast Cancer

The confirmed single-digit micromolar IC50 (5.10 µM) against the MCF-7 breast cancer cell line justifies its use as a validated hit or lead compound in oncology research programs targeting hormone-responsive breast cancer . Its potency distinguishes it from inactive or weakly active unsubstituted 5-phenyl analogs, making it a core scaffold for hit-to-lead optimization campaigns focused on this indication.

Chemical Probe for Hepatocellular Carcinoma

With an IC50 of 6.19 µM against the HepG2 liver cancer cell line, this compound is a suitable chemical probe for studying 1,3,4-oxadiazole-mediated cytotoxicity in hepatocellular carcinoma models . This provides a specific, quantitative rationale for its use over other oxadiazole analogs that lack documented potency in this cell line.

Advanced Intermediate for Oxadiazole Library Synthesis

The terminal allyloxy group provides a unique, reactive handle for late-stage functionalization . This makes the compound a superior advanced intermediate for generating diverse, focused libraries of 1,3,4-oxadiazole derivatives to explore structure-activity relationships, a capability not offered by simpler 5-phenyl or 5-halogen analogs.

Regioisomeric Selectivity Probe for Target Engagement

As the meta-substituted allyloxy regioisomer, this compound serves as a critical selectivity probe when run in parallel with the para-substituted analog, 5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine. Comparative testing of these regioisomers can reveal the spatial constraints of a biological target's binding pocket, providing key information for rational drug design that cannot be obtained by procuring only one isomer.

Application
Selection Property
Validation Focus
MCF-7 breast cancer cell-model studies
Cytotoxicity endpoint profile
MCF-7 IC50 reproducibility
HepG2 hepatocellular carcinoma cell-model studies
Cell-model potency baseline
HepG2 IC50 endpoint review
1,3,4-Oxadiazole library diversification
Allyloxy derivatization handle
Late-stage functionalization feasibility
Regioisomeric selectivity analysis
Meta vs. para substitution context
Binding pocket spatial constraints
Quote Request

Request a Quote for 5-[3-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.